molecular formula C17H18N4O4 B2809642 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 871550-00-4

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No. B2809642
M. Wt: 342.355
InChI Key: CKQYXEPEHARUFW-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include studying the compound’s safety data sheet (SDS).


Future Directions

This involves predicting or proposing future research directions. This can be based on the current state of research on the compound and can include proposing new synthetic methods, new applications, or new experiments to learn more about the compound.


properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10(2)17(3,9-18)19-13(22)8-25-16(24)14-11-6-4-5-7-12(11)15(23)21-20-14/h4-7,10H,8H2,1-3H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYXEPEHARUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

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